Cas no 93952-04-6 (Dibenzo[b,d]furan-d)
Dibenzo[b,d]furan-d Chemical and Physical Properties
Names and Identifiers
-
- Dibenzofuran-d8 (9CI)
- Dibenzofuran(d8)
- Dibenzofuran-d8
- Dibenzofuran-d8100µg
- Dibenzo[b,d]furan-d
- Dibenzo[b,d]furan-d8
- Dibenzofuran (d8)
- Dibenzofuran-d8 (9CI); Dibenzofuran D8; Octadeuteriodibenzo[b,d]furan; DiF-D8; DF D8
- 93952-04-6
- 1,2,3,4,6,7,8,9-octadeuteriodibenzofuran
- D98708
- CS-0564594
- HY-W017086S
- Dibenzofuran D8
- dibenzofurane-d8
- DB-319090
-
- Inchi: 1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
- InChI Key: TXCDCPKCNAJMEE-PGRXLJNUSA-N
- SMILES: O1C2C([2H])=C([2H])C([2H])=C([2H])C=2C2C([2H])=C([2H])C([2H])=C([2H])C1=2
Computed Properties
- Exact Mass: 176.10800
- Monoisotopic Mass: 176.107728842g/mol
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 13.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 287.0±9.0 °C at 760 mmHg
- Flash Point: 135.0±5.5 °C
- PSA: 13.14000
- LogP: 3.58600
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Dibenzo[b,d]furan-d Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzo[b,d]furan-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D417543-2mg |
Dibenzofuran-d8 |
93952-04-6 | 2mg |
$64.00 | 2023-05-18 | ||
| TRC | D417543-4mg |
Dibenzofuran-d8 |
93952-04-6 | 4mg |
$81.00 | 2023-05-18 | ||
| TRC | D417543-20mg |
Dibenzofuran-d8 |
93952-04-6 | 20mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635255-250mg |
Dibenzo[b,d]furan-d8 |
93952-04-6 | 98% | 250mg |
¥165.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635255-1g |
Dibenzo[b,d]furan-d8 |
93952-04-6 | 98% | 1g |
¥515.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635255-5g |
Dibenzo[b,d]furan-d8 |
93952-04-6 | 98% | 5g |
¥1545.00 | 2024-04-24 | |
| A2B Chem LLC | AH83310-100mg |
DIBENZOFURAN-D8 |
93952-04-6 | 99% | 100mg |
$185.00 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB566-250mg |
1,2,3,4,6,7,8,9-octadeuteriodibenzofuran |
93952-04-6 | 95% | 250mg |
¥166.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB566-1g |
1,2,3,4,6,7,8,9-octadeuteriodibenzofuran |
93952-04-6 | 95% | 1g |
¥518.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB566-5g |
1,2,3,4,6,7,8,9-octadeuteriodibenzofuran |
93952-04-6 | 95% | 5g |
¥1548.0 | 2024-04-15 |
Dibenzo[b,d]furan-d Suppliers
Dibenzo[b,d]furan-d Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Dibenzo[b,d]furan-d
Dibenzo[b,d]furan-d (CAS No. 93952-04-6): A Comprehensive Overview of Its Structural, Pharmacological, and Emerging Research Applications
Dibenzo[b,d]furan-d, chemically identified by the CAS number 93952-04-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodifuran class, a structural motif known for its diverse biological activities. The unique arrangement of benzene and furan rings in Dibenzo[b,d]furan-d imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of Dibenzo[b,d]furan-d consists of two fused benzene rings connected by a furan ring, forming a bicyclic system. This configuration contributes to its stability and reactivity, enabling various chemical modifications that can enhance its pharmacological profile. The presence of aromatic rings and heterocyclic oxygen atoms allows for interactions with biological targets such as enzymes and receptors, which are crucial for therapeutic effects.
In recent years, Dibenzo[b,d]furan-d has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with anti-inflammatory, antioxidant, and anticancer properties. The benzodifuran core has been found to modulate various signaling pathways, making it a promising candidate for treating chronic diseases.
Emerging research has highlighted the pharmacokinetic advantages of derivatives of Dibenzo[b,d]furan-d. Studies have demonstrated that modifications to the benzodifuran scaffold can improve oral bioavailability, metabolic stability, and target specificity. These findings are particularly relevant in the development of next-generation therapeutics where optimizing pharmacokinetic profiles is essential for clinical efficacy.
The therapeutic potential of Dibenzo[b,d]furan-d has also been explored in the context of neurodegenerative diseases. Preclinical studies have shown that certain derivatives exhibit neuroprotective effects by inhibiting oxidative stress and inflammatory responses in neural cells. This has opened new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a significant role.
In addition to its pharmaceutical applications, Dibenzo[b,d]furan-d has shown promise in materials science. Its rigid aromatic structure makes it a suitable candidate for designing organic semiconductors and liquid crystals. These materials are used in various technological applications, including electronic displays and optoelectronic devices. The ability to fine-tune the electronic properties of benzodifuran derivatives offers exciting possibilities for advancing material science innovations.
The synthesis of Dibenzo[b,d]furan-d involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated cyclizations have been particularly useful in constructing the benzodifuran core efficiently.
Ongoing research continues to uncover new aspects of Dibenzo[b,d]furan-d's chemistry and biology. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leading to novel derivatives with enhanced therapeutic potential. As our understanding of biological mechanisms improves, the applications of benzodifurans like Dibenzo[b,d]furan-d are expected to expand further.
The future prospects for Dibenzo[b,d]furan-d are bright, with continued exploration of its pharmacological properties and synthetic possibilities. By integrating computational modeling with experimental approaches, researchers can accelerate the discovery process and identify new lead compounds for drug development. This interdisciplinary approach holds great promise for translating basic research findings into tangible therapeutic benefits.
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